![molecular formula C24H30N2O5 B2369274 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide CAS No. 921809-88-3](/img/structure/B2369274.png)

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

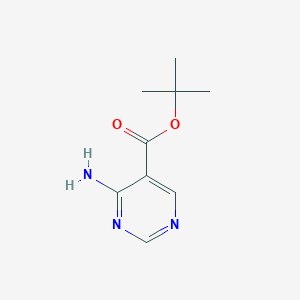

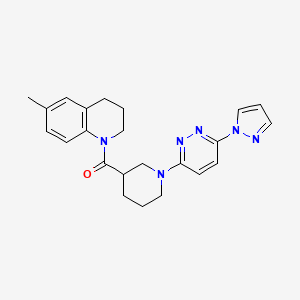

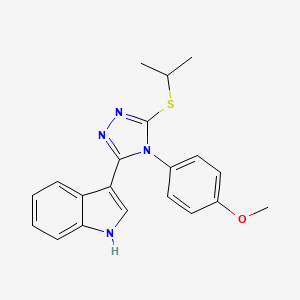

The compound “N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide” is a chemical compound with the molecular formula C25H32N2O5 . It has a molecular weight of 440.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a benzoxazepine ring, which is a seven-membered ring containing one oxygen and one nitrogen atom . The structure also includes isobutyl and dimethyl groups, as well as a 2,3-dimethoxybenzamide group .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 440.5 g/mol and a complexity of 630 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 77.1 Ų and contains 32 heavy atoms .Scientific Research Applications

Novel Polycyclic Systems and Chemical Synthesis

Research in synthetic chemistry has led to the development of novel polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments. For instance, dehydration of specific benzoic acids in boiling acetic or propionic anhydride resulted in a new fused pentacyclic system. These findings are significant for the synthesis of complex molecules with potential therapeutic applications (Ukhin et al., 2011).

Agricultural Applications

In the agricultural sector, compounds like carbendazim and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. This technology offers advantages such as improved delivery to the site of action, reduced environmental toxicity, and enhanced efficacy in preventing fungal diseases in plants (Campos et al., 2015).

Antioxidant Activity and Medicinal Chemistry

A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives demonstrated significant in vitro antioxidant activities. These compounds were synthesized and analyzed for their reducing power, free radical scavenging, and metal chelating activity, offering potential for therapeutic use due to their antioxidant properties (Yüksek et al., 2015).

Serotonin-3 Receptor Antagonists

The development of potent serotonin-3 (5-HT3) receptor antagonists is critical in treating conditions such as nausea and vomiting associated with chemotherapy. Structured activity relationship studies have identified compounds with significant 5-HT3 receptor antagonistic activity, highlighting the therapeutic potential of these molecules (Harada et al., 1995).

Enantioselective Synthesis and Drug Metabolism

Enantioselective synthesis of metabolites of vasopressin V2 receptor antagonists has been achieved via lipase-catalyzed transesterification. This process is crucial for the development of drugs with improved efficacy and reduced side effects, as it allows for the control of the stereochemistry of the active compounds (Matsubara et al., 2000).

properties

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-15(2)13-26-18-11-10-16(12-20(18)31-14-24(3,4)23(26)28)25-22(27)17-8-7-9-19(29-5)21(17)30-6/h7-12,15H,13-14H2,1-6H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUWZQZJRMIYGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)OCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)

![(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2369197.png)

![1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2369198.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)

![[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine](/img/structure/B2369204.png)

![5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2369205.png)

![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)

![N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide](/img/structure/B2369213.png)